molecular formula C23H38N2O2S2 B12734822 2-Furanmethanamine, 5,5'-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl- CAS No. 138878-47-4

2-Furanmethanamine, 5,5'-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-

Cat. No.: B12734822
CAS No.: 138878-47-4
M. Wt: 438.7 g/mol
InChI Key: NOWQNKKWTMXZLC-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound with a unique structure that includes furan rings, methanamine groups, and a heptanediylbis(thiomethylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with methanamine under controlled conditions. The thiomethylene linkage is introduced through a series of thiolation reactions, often using reagents like thiourea or thiols in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The methanamine groups can be reduced to form primary amines.

    Substitution: The thiomethylene linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines and reduced thiomethylene compounds.

    Substitution: Various substituted furanmethanamines.

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The furan rings and methanamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomethylene linkages may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-)

Uniqueness

2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific heptanediylbis(thiomethylene) linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

138878-47-4

Molecular Formula

C23H38N2O2S2

Molecular Weight

438.7 g/mol

IUPAC Name

1-[5-[7-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]heptylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C23H38N2O2S2/c1-24(2)16-20-10-12-22(26-20)18-28-14-8-6-5-7-9-15-29-19-23-13-11-21(27-23)17-25(3)4/h10-13H,5-9,14-19H2,1-4H3

InChI Key

NOWQNKKWTMXZLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCCCCCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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